

# Application Notes and Protocols: Assessing Nintedanib-Induced Apoptosis using Flow Cytometry

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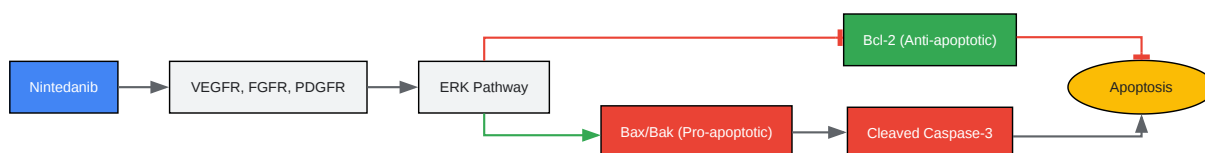
## Introduction

Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR  $\alpha$  and  $\beta$ ).<sup>[1][2][3]</sup> By binding to the ATP-binding pocket of these receptors, nintedanib blocks intracellular signaling cascades crucial for the proliferation, migration, and survival of various cell types, including those involved in angiogenesis and fibrosis.<sup>[1][2]</sup> This inhibitory action ultimately leads to the induction of apoptosis, or programmed cell death, in susceptible cells.<sup>[1][3][4]</sup>

This application note provides a detailed protocol for assessing and quantifying nintedanib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane during early apoptosis.<sup>[5]</sup> Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.<sup>[5]</sup> Dual staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).<sup>[6][7]</sup>

## Nintedanib's Mechanism of Apoptosis Induction

Nintedanib exerts its pro-apoptotic effects by inhibiting key signaling pathways that promote cell survival and proliferation. One of the well-documented mechanisms involves the inhibition of the FGFR2-ERK pathway.[8] By blocking FGFR2, nintedanib prevents the phosphorylation and activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK).[2][8] The inactivation of the ERK pathway is associated with an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[8] Studies have also shown that nintedanib can induce the expression of other pro-apoptotic genes like Bak.[4]



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Nintedanib-induced apoptosis signaling pathway.

## Experimental Protocol

This protocol outlines the steps for treating a selected cell line with nintedanib and subsequently analyzing apoptosis by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.

Materials:

- Cell line of interest (e.g., human pterygium cells, cancer cell lines)
- Complete cell culture medium
- Nintedanib
- Dimethyl sulfoxide (DMSO) for dissolving nintedanib

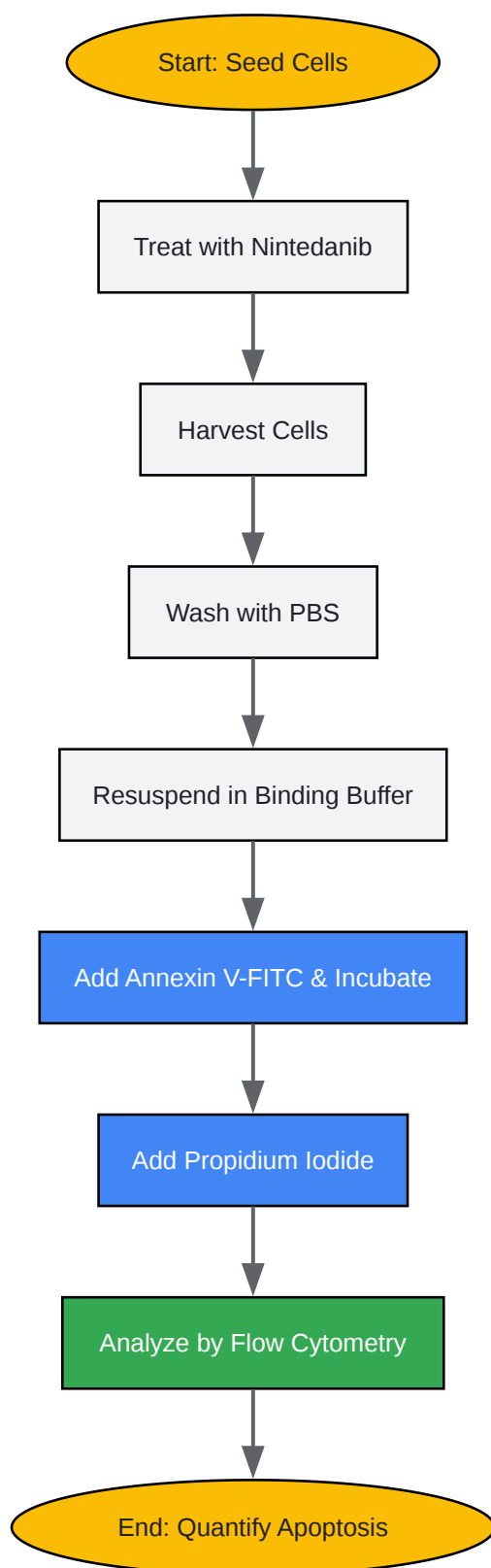
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- Pipettes and tips

#### Procedure:

- Cell Seeding:
  - One day prior to treatment, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Nintedanib Treatment:
  - Prepare a stock solution of nintedanib in DMSO.
  - Dilute the nintedanib stock solution in complete cell culture medium to the desired final concentrations (e.g., 0, 5, 10, 20  $\mu$ M). A vehicle control (DMSO alone) should be included.
  - Remove the old medium from the cells and add the medium containing the different concentrations of nintedanib or the vehicle control.
  - Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Harvesting:
  - After the incubation period, collect the culture medium from each well, as it may contain detached apoptotic cells.

- Wash the adherent cells with PBS.
- Add Trypsin-EDTA to detach the adherent cells.
- Combine the detached cells with the previously collected culture medium.
- Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[9]
- Discard the supernatant and wash the cell pellet twice with cold PBS.[5][6]
- Annexin V and PI Staining:
  - Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately  $1 \times 10^6$  cells/mL.[5][6]
  - Transfer 100  $\mu$ L of the cell suspension (containing  $1 \times 10^5$  cells) to a flow cytometry tube.[5][6]
  - Add 5  $\mu$ L of Annexin V-FITC to the cell suspension.[6]
  - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][10]
  - Add 5  $\mu$ L of Propidium Iodide.[7]
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.[6]
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer immediately (within 1 hour).[6]
  - Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
  - Collect data for at least 10,000 events per sample.
  - The data can be analyzed using appropriate software to quantify the percentage of cells in each quadrant:

- Lower-left quadrant (Annexin V-/PI-): Live cells
- Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
- Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left quadrant (Annexin V-/PI+): Necrotic cells



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Experimental workflow for apoptosis assessment.

## Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison of the effects of different nintedanib concentrations.

Table 1: Effect of Nintedanib on Apoptosis of Human Pterygium Epithelial Cells after 24h Treatment

Nintedanib Concentration (μmol/L)	Viable Cells (%) (Mean ± SD)	Early Apoptotic Cells (%) (Mean ± SD)	Late Apoptotic/Necrotic Cells (%) (Mean ± SD)	Total Apoptotic Cells (%) (Mean ± SD)
0 (Control)	95.21 ± 1.12	2.54 ± 0.33	2.25 ± 0.21	4.79 ± 0.54
5	88.67 ± 1.54	5.89 ± 0.45	5.44 ± 0.38	11.33 ± 0.83
10	79.12 ± 1.87	13.34 ± 0.98	7.54 ± 0.65	20.88 ± 1.63
20	65.43 ± 2.01	20.11 ± 1.23	14.46 ± 1.09	34.57 ± 2.32

Data is presented as a representative example based on findings from similar studies. Actual results may vary depending on the cell line and experimental conditions.[8]

## Conclusion

The flow cytometry-based Annexin V/PI staining method is a robust and quantitative approach to assess apoptosis induced by nintedanib. This protocol provides a detailed framework for researchers to investigate the pro-apoptotic effects of nintedanib on various cell types. The ability to distinguish between different stages of cell death provides valuable insights into the drug's mechanism of action and its potential as a therapeutic agent in diseases characterized by aberrant cell proliferation and survival.

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